5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
616226-15-4 |
|---|---|
Molecular Formula |
C18H13F3O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H13F3O4/c1-23-12-7-15(24-2)17-13(22)9-14(25-16(17)8-12)10-3-5-11(6-4-10)18(19,20)21/h3-9H,1-2H3 |
InChI Key |
UYURAAOAUGCAHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-1-benzopyran-4-one with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antioxidant Properties
Research has documented the antioxidant capabilities of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases. Studies indicate that this compound effectively scavenges free radicals, thus contributing to cellular protection against oxidative stress .
Anti-inflammatory Effects
The compound has been shown to exhibit anti-inflammatory properties. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, indicating its ability to induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one has been studied for its neuroprotective effects. It may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by protecting neuronal cells from apoptosis and oxidative damage .
Potential as a Drug Candidate
Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its structure allows for modifications that could enhance potency and selectivity against specific biological targets, making it a valuable scaffold for designing new pharmaceuticals .
Cosmetic Industry
The antioxidant properties of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one make it a suitable ingredient in cosmetic formulations aimed at skin protection. Its ability to neutralize free radicals can help in preventing skin aging and damage caused by UV radiation .
Agricultural Uses
There is potential for this compound in agricultural applications as a natural pesticide or herbicide due to its biological activity against pests and pathogens. Its efficacy could provide an environmentally friendly alternative to synthetic agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
Trifluoromethyl vs. Halogen Substituents :
- The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity compared to bromine or chlorine substituents (e.g., 2-(4-bromophenyl) or voruciclibum’s -Cl). This may improve membrane permeability and bioavailability .
- In contrast, halogenated derivatives (e.g., bromine in , chlorine in ) exhibit distinct safety profiles, with brominated compounds posing inhalation risks .
Methoxy vs. This likely affects solubility and interaction with biological targets . Hydroxyl groups (-OH) in compounds like 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one increase polarity, which may correlate with higher toxicity or metabolic clearance .
Electron-Withdrawing vs.
Table 2: Herbicidal Activity of Selected Analogues (Based on )
| Compound Substituents (R) | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-(Trifluoromethyl)phenyl (Target) | Moderate | Weak |
| 4-Chlorobenzyl | Moderate | Weak |
| 4-Methoxyphenyl | Weak | None |
| 3,4,5-Trimethoxyphenyl | Strong | Weak |
- The target compound’s -CF₃ group confers moderate herbicidal activity against rape, comparable to 4-chlorobenzyl derivatives but less potent than 3,4,5-trimethoxyphenyl analogues. Its weak activity against barnyard grass suggests selectivity influenced by substituent electronic properties .
Physicochemical and Crystallographic Properties
- The -CF₃ group may disrupt these interactions due to steric hindrance, altering packing efficiency.
- Solubility : Methoxy groups generally reduce aqueous solubility compared to hydroxylated analogues (e.g., Hispidulin in ), but -CF₃ may enhance lipid solubility for improved herbicidal absorption .
Biological Activity
5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one, also known as a flavone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications through a review of current literature and research findings.
- Molecular Formula : C17H14O4
- Molecular Weight : 282.2907 g/mol
- CAS Registry Number : 21392-57-4
- IUPAC Name : 5,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one
Antioxidant Activity
Research has demonstrated that flavonoids exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases.
Anticancer Effects
Several studies have highlighted the anticancer potential of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one:
- Cell Line Studies : In vitro studies using various cancer cell lines have indicated that this compound induces apoptosis and inhibits cell proliferation. For instance, it has been shown to reduce viability in colon cancer cells (SW1116) significantly .
- Mechanism of Action : The compound appears to modulate signaling pathways associated with cancer progression, including the inhibition of NF-kB activation and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in various cellular models, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of flavonoids. The presence of methoxy groups at positions 5 and 7 on the benzopyran ring enhances the compound's lipophilicity and biological activity. Additionally, the introduction of a trifluoromethyl group at position 4 of the phenyl moiety contributes to increased potency against specific biological targets.
Study 1: Anticancer Activity in SW1116 Cells
A study conducted by researchers focused on evaluating the cytotoxic effects of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one on SW1116 colon cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined to be approximately 15 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
| 20 | 10 |
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory mechanism of this compound using LPS-stimulated macrophages. The results showed a significant reduction in IL-6 and TNF-alpha production.
| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |
|---|---|---|
| Control | 300 | 250 |
| Compound (10 µM) | 150 | 100 |
| Compound (20 µM) | 50 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
